O-Desmethyl Brinzolamide

Description

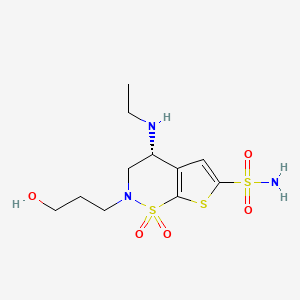

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O5S3/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSYAXSFXFVBTJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186377-56-0 | |

| Record name | o-Desmethyl-brinzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186377560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL-BRINZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHY973FEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies for Research Applications

Strategies for the Laboratory Synthesis of O-Desmethyl Brinzolamide (B135381)

O-Desmethyl Brinzolamide, a principal active metabolite of the carbonic anhydrase inhibitor Brinzolamide, is distinguished by the substitution of a hydroxyl group for the methoxy (B1213986) group on the N-propyl side chain of the parent compound. smolecule.comdrugbank.com For research applications, its synthesis is primarily achieved through controlled chemical demethylation of Brinzolamide.

The laboratory synthesis of this compound involves the selective cleavage of the methyl ether in the methoxypropyl side chain of Brinzolamide. smolecule.com This transformation can be accomplished using various demethylation reagents. Strong protic acids, such as hydrochloric acid or hydrobromic acid, are effective when used at elevated temperatures. smolecule.com Research has indicated that heating Brinzolamide with a 10 molar percent hydrochloric acid solution at 225°C can achieve a 95% conversion with a 90% yield of this compound. smolecule.com

Alternative synthetic strategies employ Lewis acids. Reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), often in combination with a nucleophilic species, can facilitate the selective demethylation under controlled conditions. smolecule.com The synthesis process results in the formation of (4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide, the IUPAC name for this compound. nih.govlgcstandards.com The choice of synthetic route and reaction conditions is critical for maximizing yield and minimizing the formation of impurities. smolecule.com

| Parameter | Condition | Result | Reference |

| Reagent | 10 Molar Percent Hydrochloric Acid | - | smolecule.com |

| Temperature | 225°C | 95% Conversion | smolecule.com |

| Yield | - | 90% | smolecule.com |

| Alternative Reagents | Boron Tribromide, Aluminum Chloride | - | smolecule.com |

Preparation of Stable Isotopically Labeled this compound for Metabolic Tracing Studies

Stable isotopically labeled (SIL) compounds are indispensable tools in metabolic research and pharmacokinetic studies, serving as internal standards for quantitative analysis. For this compound, several deuterated variants have been synthesized for these purposes.

Commercially available SIL forms include this compound-d5 and this compound-(Ethyl-D5). evitachem.comclearsynth.com In these molecules, five hydrogen atoms on the ethyl group are replaced with deuterium (B1214612) (D), a stable, non-radioactive isotope of hydrogen. clearsynth.com This substitution increases the molecular weight of the compound without significantly altering its chemical properties. clearsynth.com For instance, the molecular formula for this compound-(Ethyl-D5) is C11H14D5N3O5S3, with a corresponding increase in molecular weight to 374.51 g/mol . clearsynth.com

These labeled compounds are crucial for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In a typical application, a known quantity of the SIL this compound is added to a biological sample (e.g., urine, plasma). Because the SIL analog co-elutes with the unlabeled analyte but is distinguishable by its higher mass, it allows for precise and accurate quantification of the target compound, correcting for variations in sample preparation and instrument response. nih.gov For example, Brinzolamide-d5 is used as an internal standard for the quantification of Brinzolamide and its metabolites, including this compound, in urine and hair samples. nih.gov

| Labeled Compound | Molecular Formula | Molecular Weight ( g/mol ) | Use | Reference |

| This compound-(Ethyl-D5) | C11H14D5N3O5S3 | 374.51 | Metabolic Tracing, Pharmacokinetic Studies | clearsynth.com |

| (S)-Brinzolamide (Ethyl-d5) | C12H16D5N3O5S3 | 388.54 | Pharmacokinetic Studies | clearsynth.com |

| Brinzolamide-d5 Hydrochloride | C12H17D5ClN3O5S3 | 425.00 | Internal Standard | clearsynth.com |

| N-Desethyl Brinzolamide-13C,d3 | Not Available | Not Available | Metabolic Profiling | clearsynth.com |

Synthesis of Analogues and Related Compounds for Structure-Activity Relationship Investigations

The investigation of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. This compound is itself an important analogue of Brinzolamide and a key data point in the SAR of this class of carbonic anhydrase inhibitors. caymanchem.commedchemexpress.com The metabolism of Brinzolamide produces a suite of related compounds, each providing insight into how structural modifications affect biological activity. drugbank.comnih.gov

Key metabolites and analogues studied alongside this compound include:

N-Desethylbrinzolamide: Formed by the removal of the ethyl group from the parent compound. It is a primary metabolite and also exhibits carbonic anhydrase inhibitory activity. drugbank.com

N-Desmethoxypropyl Brinzolamide: Another metabolite found in lower concentrations. drugbank.comnih.gov

N-propionic acid analog: This compound is formed through the subsequent oxidation of the N-propyl side chain of this compound itself, representing a further step in the metabolic pathway. drugbank.com

The synthesis and comparative biological evaluation of these and other novel analogues are central to SAR studies. researchgate.nettandfonline.com Researchers design and synthesize new derivatives by modifying various parts of the Brinzolamide scaffold to explore the impact on potency, isoform selectivity (e.g., for CA-II vs. other carbonic anhydrase isoforms), and physicochemical properties. rsc.orgabertay.ac.uk For example, studies have explored sugar-based sulphonamide derivatives and other heterocyclic scaffolds to develop inhibitors with potentially improved efficacy and reduced side effects compared to clinically used agents like Brinzolamide and Dorzolamide (B1670892). tandfonline.comrsc.org These investigations are crucial for designing next-generation carbonic anhydrase inhibitors with superior therapeutic profiles. abertay.ac.uk

| Compound | Relationship to Brinzolamide | Significance in SAR | Reference |

| This compound | Active Metabolite | Key analogue for understanding the role of the side-chain functionality. | drugbank.comcaymanchem.com |

| N-Desethylbrinzolamide | Primary Metabolite | Provides insight into the importance of the ethylamino group for activity. | drugbank.com |

| N-propionic acid analog | Metabolite of this compound | Shows further metabolic transformation and its effect on properties. | drugbank.com |

Purification and Chemical Characterization Techniques for Research Materials

Ensuring the purity and confirming the identity of synthesized this compound and its analogues are critical for obtaining reliable research data. A combination of purification and analytical techniques is employed for this purpose.

Purification: The final step in the synthesis of this compound typically involves purification by crystallization . europa.eu This process removes unreacted starting materials, reagents, and by-products, yielding the compound as a solid with high purity. europa.eu The purity of the final product is often assessed to be greater than 95-98%. lgcstandards.comcaymanchem.com

Chemical Characterization: A comprehensive suite of analytical methods is used to confirm the structure and identity of the synthesized material. europa.euontosight.ai

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard methods for assessing purity and for quantitative analysis. lgcstandards.comnih.govontosight.ai A study developing a UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS) method for carbonic anhydrase inhibitors utilized a C18 column with a gradient mobile phase for separation. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization in positive ion mode is effective. Optimized parameters include monitoring the precursor ion at a mass-to-charge ratio (m/z) of 370.0 and product ions at m/z 136.9 and 181.0 for quantification and confirmation. smolecule.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the successful demethylation. europa.eu

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide information about the functional groups present and the chromophoric system within the molecule. europa.eu The hydrochloride salt of this compound shows a maximum absorbance (λmax) at 256 nm. caymanchem.com

Other Techniques:

Elemental Analysis: Confirms the elemental composition and thus the molecular formula (C11H19N3O5S3). nih.goveuropa.eu

X-ray Diffraction: Used to determine the three-dimensional crystalline structure of the solid material. europa.eu

The combination of these techniques provides a complete characterization of the research material, ensuring its identity, purity, and suitability for further investigation. weblivelink.com

| Technique | Purpose | Specific Finding for this compound | Reference |

| Crystallization | Purification | Primary method to obtain high-purity solid material. | europa.eu |

| HPLC / UHPLC | Purity Assessment & Quantification | Purity often >95%; used in validated analytical methods. | lgcstandards.comnih.govontosight.ai |

| Mass Spectrometry (MS) | Structural Confirmation & Quantification | Precursor ion: m/z 370.0; Product ions: m/z 136.9, 181.0. | smolecule.com |

| NMR Spectroscopy (1H, 13C) | Detailed Structural Elucidation | Confirms atomic connectivity and successful synthesis. | europa.eu |

| UV Spectroscopy | Chromophore Analysis | λmax at 256 nm (hydrochloride salt). | caymanchem.com |

| Elemental Analysis | Molecular Formula Confirmation | Confirms C11H19N3O5S3. | nih.goveuropa.eu |

Biochemical Mechanisms and Enzymatic Interaction Studies

Inhibitory Activity Profiling Against Carbonic Anhydrase Isozymes (e.g., CAII, CAIV)

O-Desmethyl Brinzolamide (B135381) exhibits a potent and selective inhibitory effect on specific carbonic anhydrase isozymes, particularly CA-II and CA-IV. medchemexpress.comsmolecule.com These isozymes are physiologically significant, with CA-II being a predominant form in various human tissues. smolecule.com

Research has established the inhibitory potency of O-Desmethyl Brinzolamide through the determination of its dissociation constant (Kd) and half-maximal inhibitory concentration (IC50). For the highly active isozyme CA-II, this compound has a reported Kd of 0.136 nM. medchemexpress.com Its inhibitory activity against CA-IV is characterized by an IC50 value of 165 nM. medchemexpress.com

In comparison, the parent compound, Brinzolamide, is a potent inhibitor of CA-II with a reported IC50 value of 3.19 nM and also inhibits CA-IV with an IC50 of 45.3 nM. nih.gov Another related compound, N-desethyl Brinzolamide, which is also a metabolite of Brinzolamide, inhibits CA-II and CA-IV with IC50 values of 1.28 nM and 128 nM, respectively. taylorandfrancis.com

Table 1: Inhibitory Activity of this compound and Related Compounds against Carbonic Anhydrase Isozymes

| Compound | Isozyme | Inhibition Constant (Ki/Kd) | IC50 |

|---|---|---|---|

| This compound | CA-II | 0.136 nM (Kd) medchemexpress.com | - |

| This compound | CA-IV | - | 165 nM medchemexpress.com |

| Brinzolamide | CA-II | - | 3.19 nM nih.gov |

| Brinzolamide | CA-IV | - | 45.3 nM nih.gov |

| N-desethyl Brinzolamide | CA-II | - | 1.28 nM taylorandfrancis.com |

| N-desethyl Brinzolamide | CA-IV | - | 128 nM taylorandfrancis.com |

The data indicates that this compound is highly selective for CA-II over CA-IV. This selectivity is a critical aspect of its biochemical profile, as differential inhibition of CA isozymes can influence therapeutic effects and potential side effects. The high affinity for CA-II is a key characteristic shared with its parent compound, Brinzolamide. smolecule.com

Kinetic Characterization of Carbonic Anhydrase Inhibition by this compound

While specific kinetic studies on this compound are not extensively detailed in the available literature, the kinetic profile can be inferred from its parent compound, Brinzolamide. Brinzolamide is characterized as a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase, particularly CA-II. nv.gov This mechanism involves the inhibitor binding to the zinc ion in the active site of the enzyme. nih.gov Given that this compound is an active metabolite that retains the core sulfonamide structure responsible for this interaction, it is highly probable that it follows a similar reversible and non-competitive inhibition kinetic model.

Molecular Docking and Computational Studies of Ligand-Enzyme Interactions

Molecular docking and computational studies on Brinzolamide provide significant insights into the ligand-enzyme interactions that are likely mirrored by this compound. These studies reveal that the primary interaction for sulfonamide-based inhibitors is the coordination of the sulfonamide group with the zinc ion located in the enzyme's active site. nih.gov

For Brinzolamide, and by extension this compound, secondary interactions further stabilize the binding within the active site cavity. nih.govdrugbank.com These interactions can involve the bicyclic thienothiazene skeleton and its substituents. nih.gov The tail end of the inhibitor molecule is crucial for forming stabilizing interactions that influence tight binding and can determine isoform specificity. nih.gov Computational studies on similar carbonic anhydrase inhibitors have shown that aliphatic chains and polar groups, such as hydroxyl and carboxyl groups, are important for their inhibitory activities. researchgate.net The removal of the methyl group from the methoxypropyl side chain in Brinzolamide to form this compound would likely alter the specific hydrophobic and hydrophilic interactions within the active site, potentially affecting its binding affinity and selectivity profile.

Comparative Biochemical Activity with Brinzolamide and Other Carbonic Anhydrase Inhibitors

This compound's inhibitory profile shows it to be a potent carbonic anhydrase inhibitor, comparable to its parent compound, Brinzolamide, and another widely used topical carbonic anhydrase inhibitor, Dorzolamide (B1670892).

Brinzolamide: As previously noted, Brinzolamide is a potent inhibitor of CA-II (IC50 = 3.19 nM) and CA-IV (IC50 = 45.3 nM). nih.gov this compound exhibits a very high affinity for CA-II (Kd = 0.136 nM), suggesting it is a highly potent inhibitor of this key isozyme. medchemexpress.com

Dorzolamide: Dorzolamide is another clinically important carbonic anhydrase inhibitor. Comparative studies of Brinzolamide and Dorzolamide have shown both to be effective inhibitors, with molecular docking studies indicating that Brinzolamide can be a more potent inhibitor across various catalytically active CA isoforms compared to Dorzolamide. nih.gov Both Brinzolamide and Dorzolamide have been shown to be clinically effective. nih.govdovepress.com

Metabolic Formation and Biotransformation Pathways

Elucidation of O-Demethylation Mechanisms from Brinzolamide (B135381)

The formation of O-Desmethyl Brinzolamide is a result of the metabolic pathways that act on the parent compound, Brinzolamide. fda.gov.pheuropa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eueuropa.eu The specific mechanism responsible for yielding this compound is an O-dealkylation reaction. fda.gov.pheuropa.eueuropa.eueuropa.eueuropa.eu This process involves the oxidative cleavage of the methoxy (B1213986) group from the N-propyl side chain of the Brinzolamide molecule. smolecule.com

This compound is considered a secondary metabolite in the biotransformation sequence of Brinzolamide. smolecule.comdrugbank.comnih.gov The metabolic cascade begins with the primary metabolite, N-desethylbrinzolamide, followed by the formation of other metabolites including this compound and N-desmethoxypropyl brinzolamide. smolecule.comdrugbank.comnih.govnovartis.comeuropa.eu Subsequently, this compound itself undergoes further oxidation of its N-propyl side chain to form an N-propionic acid analog. smolecule.comdrugbank.comnih.govnovartis.comeuropa.eu

Identification of Cytochrome P450 Isozymes Involved in O-Demethylation

The metabolic conversion of Brinzolamide, including the O-demethylation that produces this compound, is catalyzed by a group of hepatic cytochrome P450 (CYP) isozymes. drugbank.comnih.govnovartis.com In vitro studies have identified several specific isozymes responsible for Brinzolamide's metabolism. fda.gov.pheuropa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eueuropa.eu

The principal isozyme implicated in this process is CYP3A4. europa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eunovartis.comeuropa.euaccord-healthcare.comeuropa.eu In addition to CYP3A4, other contributing isozymes include CYP2A6, CYP2B6, CYP2C8, and CYP2C9. fda.gov.pheuropa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eueuropa.eudrugbank.comnih.govnovartis.comeuropa.euaccord-healthcare.com Consequently, substances that inhibit CYP3A4 are expected to impede the metabolism of Brinzolamide. europa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eunovartis.comeuropa.euaccord-healthcare.comeuropa.eu

| Cytochrome P450 Isozyme | Role in Brinzolamide Metabolism |

|---|---|

| CYP3A4 | Main contributing isozyme europa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eunovartis.comeuropa.euaccord-healthcare.comeuropa.eu |

| CYP2A6 | Contributing isozyme fda.gov.pheuropa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eueuropa.eudrugbank.comnih.govnovartis.comeuropa.euaccord-healthcare.com |

| CYP2B6 | Contributing isozyme fda.gov.pheuropa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eueuropa.eudrugbank.comnih.govnovartis.comeuropa.eueuropa.eu |

| CYP2C8 | Contributing isozyme fda.gov.pheuropa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eueuropa.eudrugbank.comnih.govnovartis.comeuropa.euaccord-healthcare.comeuropa.eu |

| CYP2C9 | Contributing isozyme fda.gov.pheuropa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eueuropa.eudrugbank.comnih.govnovartis.comeuropa.euaccord-healthcare.comeuropa.eu |

In Vitro Metabolic Stability and Metabolite Generation in Microsomal Systems

In vitro studies utilizing microsomal systems have been instrumental in understanding the metabolic fate of Brinzolamide. These studies confirm that its metabolism is primarily mediated by CYP3A4, along with other isozymes. fda.gov.pheuropa.eumedicines.org.ukeuropa.eueuropa.eueuropa.eueuropa.eu The in vitro mouse lymphoma forward mutation assay indicated that Brinzolamide was positive for mutagenic potential in the presence of microsomal activation, suggesting that metabolic processes within these systems can lead to the formation of active metabolites. drugbank.comfda.govnih.govfda.gov While detailed in vitro metabolic stability data for this compound specifically is not widely published, the generation of this metabolite is a confirmed outcome of the microsomal metabolism of the parent drug.

Qualitative and Quantitative Profiling of this compound in Preclinical Biological Matrices

This compound has been identified and quantified in various preclinical and clinical biological samples, primarily in urine. It is consistently found in lower concentrations compared to the parent drug and the primary metabolite, N-desethylbrinzolamide. nih.govnih.govhmdb.cawikipedia.orgrwandafda.gov.rwmedsafe.govt.nz

Urinary analysis shows that this compound is present at only trace levels, often less than 1% of the administered dose. fda.gov.pheuropa.eueuropa.eueuropa.eueuropa.eueuropa.eurowex.ieeuropa.eueuropa.eucbg-meb.nleuropa.eu A specific study using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provided quantitative data on its urinary concentration. unicam.it In urine samples from two patients, the average concentration of this compound was 1.02 ng/mL, significantly lower than the average concentration of the parent compound, Brinzolamide, which was 109.27 ng/mL. unicam.it

Due to extensive distribution into red blood cells, the plasma concentrations of both Brinzolamide and its metabolites are typically very low, often falling below the limits of quantification of analytical assays (<7.5 ng/mL or <10 ng/mL). accord-healthcare.comfda.govnih.govrwandafda.gov.rwmedsafe.govt.nzrowex.ieeuropa.eu Preclinical investigations in rabbits also confirmed this compound as a metabolite following ocular administration. europa.eu Additionally, studies in rats have indicated that approximately 30% of Brinzolamide metabolites are excreted via the biliary route. novartis.com

| Compound | Average Urine Concentration (ng/mL) | Reference |

|---|---|---|

| Brinzolamide | 109.27 | unicam.it |

| This compound | 1.02 | unicam.it |

Comparative Biotransformation Studies with Other Brinzolamide Metabolites

The biotransformation of Brinzolamide results in several metabolites, with N-desethylbrinzolamide being the primary one. drugbank.comnih.govnovartis.comeuropa.eu this compound is another key metabolite, alongside N-desmethoxypropyl brinzolamide. drugbank.comnih.govnovartis.comeuropa.eu

A notable characteristic of Brinzolamide's metabolism is the activity of its metabolites. Like its parent compound, N-desethylbrinzolamide is an active carbonic anhydrase inhibitor that binds to the enzyme (primarily CA-I) and accumulates in red blood cells. fda.gov.pheuropa.eueuropa.eueuropa.eueuropa.euaccord-healthcare.comfda.govnih.goveuropa.eu this compound is also recognized as an active metabolite with inhibitory activity against carbonic anhydrase. wikipedia.orgmedchemexpress.com

Advanced Analytical Methodologies for Research Quantification and Characterization

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for O-Desmethyl Brinzolamide (B135381)

The gold standard for the sensitive and selective quantification of O-Desmethyl Brinzolamide in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). smolecule.com Researchers have developed and validated comprehensive and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) methods to quantify Brinzolamide and its metabolites, including this compound, in human urine and hair. nih.govnih.gov These methods are validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and limits of quantification. researchgate.netresearchgate.net The validation ensures the reliability of the method for high-throughput analysis in research, clinical, and forensic contexts. nih.govnih.gov

The chromatographic separation of this compound from its parent compound and other metabolites is critical for accurate quantification. A common approach utilizes reversed-phase UHPLC. mdpi.com The separation is typically achieved using a sub-2-micrometer particle column, which provides high resolution and efficiency. smolecule.comhplc.eu A short chromatographic run time of approximately 8 minutes allows for rapid sample analysis. nih.govnih.gov Under optimized conditions, this compound has a reported retention time of 1.56 minutes. smolecule.comresearchgate.net

Table 1: Typical UHPLC Parameters for this compound Separation

| Parameter | Value | Source(s) |

|---|---|---|

| Column | ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm) | mdpi.com, smolecule.com |

| Mobile Phase A | 0.1% formic acid in 5 mM ammonium (B1175870) acetate (B1210297) buffer | mdpi.com, smolecule.com |

| Mobile Phase B | 0.01% formic acid in methanol | mdpi.com, smolecule.com |

| Flow Rate | 0.35 mL/min | smolecule.com |

| Gradient | Gradient elution is used | mdpi.com |

| Column Temperature | 50°C | mdpi.com, smolecule.com |

| Autosampler Temp. | 10°C | smolecule.com |

| Retention Time | 1.56 min | smolecule.com, researchgate.net |

| Total Run Time | 8 min | nih.gov, nih.gov |

Following chromatographic separation, detection and quantification are performed using a tandem mass spectrometer. The high selectivity of this detector is achieved through Multiple Reaction Monitoring (MRM). mdpi.com The instrument is typically operated in positive electrospray ionization (ESI+) mode. smolecule.commdpi.com For this compound, the precursor ion is monitored at a mass-to-charge ratio (m/z) of 370.0. smolecule.comresearchgate.net Two specific product ions are monitored for confirmation and quantification, which ensures the identity and accurate measurement of the analyte. smolecule.commdpi.com

Table 2: Optimized MS/MS Parameters for this compound

| Parameter | Value | Purpose | Source(s) |

|---|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Ion Formation | mdpi.com, smolecule.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Selectivity | mdpi.com, smolecule.com |

| Precursor Ion (m/z) | 370.0 | Parent Mass | mdpi.com, smolecule.com, researchgate.net |

| Product Ion 1 (m/z) | 136.9 | Quantification | mdpi.com, smolecule.com, researchgate.net |

| Product Ion 2 (m/z) | 181.0 | Confirmation | mdpi.com, smolecule.com, researchgate.net |

| Cone Voltage | 30.0 V | Ion Focusing | smolecule.com, researchgate.net |

| Collision Energy 1 | 30.0 eV | Fragmentation (for m/z 136.9) | smolecule.com, researchgate.net |

| Collision Energy 2 | 24.0 eV | Fragmentation (for m/z 181.0) | smolecule.com, researchgate.net |

Validated UHPLC-MS/MS methods have been successfully applied to the analysis of this compound in biological matrices such as human urine and hair. nih.govnih.gov In research studies involving patients treated with Brinzolamide, the average concentration of this compound in urine was found to be 1.02 ng/mL. nih.govnih.govunicam.it The method demonstrates high sensitivity, with a limit of quantification (LOQ) of 1.16 ng/mL in urine and 0.15 ng/mg in hair. mdpi.comnih.govunicam.it The detection of metabolites like this compound is critical in fields such as anti-doping, as their presence can confirm the use of the parent compound. mdpi.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research Samples

While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of compounds. europa.eu Techniques including ¹H NMR and ¹³C NMR spectroscopy are standard practice in confirming the chemical structure of new chemical entities and their metabolites. europa.euresearchgate.net The structural identity of this compound, formally named (4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide, has been confirmed through such spectroscopic techniques. smolecule.com This confirmation is crucial for creating certified reference materials and for understanding metabolic pathways.

Utilization of Other Chromatographic and Spectroscopic Techniques (e.g., HPLC, UV-Vis) for Research Purposes

For certain research applications, other analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common technique used in quality control and for the analysis of bulk drug substances and their impurities. researchgate.netejbps.com These methods are often more accessible than LC-MS/MS. This compound exhibits a maximum UV absorbance (λmax) at 256 nm, which can be used for its detection. caymanchem.com While less sensitive and selective than mass spectrometry, HPLC-UV can be suitable for analyzing samples with higher concentrations of the analyte, such as in formulation studies or synthetic process monitoring. chemicaljournal.inresearchgate.net

Methodological Considerations for Sample Preparation, Matrix Effects, and Analytical Interference in Research Settings

The complexity of the biological matrix necessitates careful consideration of sample preparation and potential interferences.

Sample Preparation : The preparation protocol depends on the matrix. For urine samples, a simple dilution followed by centrifugation is often sufficient before injection into the LC-MS/MS system. nih.govresearchgate.net Hair samples require a more rigorous procedure involving washing and complete digestion using an acidic buffer at elevated temperatures (100°C) to release the analyte. nih.govmdpi.comnih.gov

Matrix Effects : The co-elution of endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov In the validated UHPLC-MS/MS methods for this compound, no significant ion suppression was observed, with process efficiency reported as being higher than 80%. nih.govnih.govresearchgate.netunicam.it For urine, the matrix effect was quantified to be between -21.2% and -3.0%, indicating minimal impact on quantification. mdpi.com The use of a stable isotope-labeled internal standard, such as Brinzolamide-d5, is a common strategy to compensate for any residual matrix effects. nih.gov

Analytical Interference : The high selectivity of tandem mass spectrometry, particularly the use of specific MRM transitions, minimizes the risk of analytical interference from other compounds in the sample. researchgate.netmdpi.com The analysis of blank matrix samples consistently shows no interfering peaks at the retention time of this compound, confirming the method's specificity. researchgate.net

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject, metabolite of Brinzolamide |

| Brinzolamide | Parent drug |

| N-desethyl-dorzolamide | Metabolite of Dorzolamide (B1670892) |

| N-acetyl-dorzolamide | Metabolite of Dorzolamide |

| Dorzolamide | Carbonic anhydrase inhibitor |

| Acetazolamide | Carbonic anhydrase inhibitor |

| Brinzolamide-d5 | Deuterated internal standard |

| Acetazolamide-d3 | Deuterated internal standard |

| Rabeprazole | Internal standard |

| Timolol | Beta-blocker, used in combination therapy |

| Brimonidine | Alpha-adrenergic agonist, used in combination therapy |

| Formic Acid | Mobile phase additive |

| Ammonium Acetate | Mobile phase buffer salt |

| Methanol | Organic mobile phase component |

| Acetonitrile | Organic mobile phase component |

| Orthophosphoric Acid | pH adjuster for mobile phase |

Preclinical Pharmacological and Toxicological Investigations in Research Models Mechanistic Focus

Mechanistic Studies in Isolated Organ and Tissue Models

Investigations using isolated organ and tissue models, particularly those involving ocular structures, have provided deeper insights into the mechanistic actions of carbonic anhydrase inhibitors like brinzolamide (B135381) and its metabolites. The primary site of action is the ciliary process of the eye. drugbank.comnovartis.com Inhibition of carbonic anhydrase within the ciliary epithelium leads to a reduction in the secretion of aqueous humor. researchgate.neteuropa.eueuropa.eu This effect is thought to occur by slowing the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport across the epithelium. researchgate.neteuropa.eueuropa.eu

Studies on isolated rabbit ciliary processes would be a logical step to directly measure the reduction in bicarbonate formation and fluid secretion in response to O-Desmethyl Brinzolamide. Such ex vivo models allow for the direct assessment of the compound's effect on the target tissue without the complexities of systemic circulation. While specific studies focusing solely on this compound in isolated organ models are not widely detailed in the provided results, the mechanism is inferred from extensive research on its parent compound, brinzolamide. nih.govresearchgate.net

Comparative Pharmacodynamics of this compound in Animal Models (e.g., ocular tissue targeting, enzyme inhibition in vivo)

In animal models, particularly rabbits and monkeys, the pharmacodynamics of brinzolamide and by extension its active metabolites, have been well-documented. Following topical administration, brinzolamide effectively reduces intraocular pressure (IOP) by decreasing the rate of aqueous humor formation. nih.govresearchgate.net Studies comparing brinzolamide to other carbonic anhydrase inhibitors, like dorzolamide (B1670892), have shown that while both are effective, brinzolamide may have a greater effect on reducing aqueous humor flow rates. researchgate.net

Investigations into Biochemical Consequences of Carbonic Anhydrase Inhibition in Animal Physiology

The primary biochemical consequence of carbonic anhydrase inhibition in the eye is the reduction of aqueous humor secretion. researchgate.neteuropa.eu This is a direct result of slowing the formation of bicarbonate ions (HCO₃⁻) from carbon dioxide (CO₂) and water (H₂O) in the ciliary processes. drugbank.comsahpra.org.zaeuropa.eu This enzymatic step is crucial for the active secretion of aqueous humor. nih.gov By inhibiting this process, compounds like brinzolamide and its active metabolite this compound lead to a decrease in intraocular pressure. nih.govresearchgate.net

In animal studies, this mechanism has been confirmed. In both normotensive rabbit eyes and hypertensive monkey eyes, brinzolamide was found to reduce IOP by decreasing aqueous flow without affecting outflow facility or uveoscleral outflow. nih.gov Systemically, while carbonic anhydrase inhibitors are absorbed, the degree of enzyme inhibition achieved with topical administration is generally below the level expected to cause significant effects on renal function or respiration in healthy subjects. fda.govbausch.com Oral administration studies in rats showed that high doses could lead to metabolic acidosis and associated effects on fetal development, but these exposure levels are not achieved with topical ocular administration. mpa.se

Ocular Tissue Distribution and Accumulation Studies in Animal Models (e.g., rabbit eye)

Studies in rabbits have been instrumental in understanding the ocular distribution of brinzolamide and its metabolites. Following topical administration, brinzolamide distributes to various ocular tissues. novartis.comrwandafda.gov.rw After a single dose, higher concentrations are found in anterior tissues like the cornea and aqueous humor compared to posterior tissues. rwandafda.gov.rw

With multiple doses, brinzolamide and its metabolites accumulate in ocular tissues due to their strong binding to carbonic anhydrase. novartis.comrwandafda.gov.rw This leads to prolonged retention and long half-lives in the iris-ciliary body, choroid, and retina. novartis.comrwandafda.gov.rw In pigmented rabbits, brinzolamide significantly accumulates in the cornea, conjunctiva, aqueous humor, iris-ciliary body, choroid, and retina. novartis.comnovartis.com

Comparative studies have shown that dorzolamide may achieve higher concentrations in the aqueous humor and optic nerve than brinzolamide after both single and multiple doses in rabbits. nih.gov However, brinzolamide still shows significant absorption into the iris-ciliary body, the target tissue for its therapeutic effect. uef.fi The presence of this compound has been detected in the urine of non-clinical species following oral administration of brinzolamide, indicating its formation and distribution within the body. rwandafda.gov.rw

Table 2: Ocular Tissue Distribution of Brinzolamide in Rabbit Models

| Tissue | Distribution/Accumulation Finding | Dosing Regimen | Reference |

|---|---|---|---|

| Anterior Tissues (e.g., Cornea, Aqueous Humor) | Higher concentration after single dose compared to posterior tissues. | Single Dose | rwandafda.gov.rw |

| Iris-Ciliary Body, Choroid, Retina, Lens | Accumulates with long half-life. | Multiple Doses | rwandafda.gov.rw |

| Cornea, Conjunctiva, Aqueous Humor, Iris-Ciliary Body, Choroid, Retina | Significant accumulation. | Multiple Doses (Twice Daily) | novartis.comnovartis.com |

In Vitro Cytotoxicity Mechanisms and Cellular Stress Response Pathways

While this compound is primarily studied for its pharmacological effects, understanding its potential for cytotoxicity is also important. In vitro assays provide a controlled environment to assess these mechanisms. An in vitro mouse lymphoma forward mutation assay for the parent compound, brinzolamide, was positive when activated by microsomes, but this was noted to be potentially linked to cytotoxicity at the tested concentrations. drugbank.comfda.gov It is important to note that carbonic anhydrase inhibitors as a class are generally not considered mutagenic, and other genotoxicity tests for brinzolamide have been negative. drugbank.comfda.gov

The potential for brinzolamide to affect corneal endothelial function has been a point of consideration, and careful monitoring is recommended in specific patient populations, suggesting a potential area for in vitro cytotoxicity investigation. medsafe.govt.nz However, detailed studies focusing specifically on the cellular stress response pathways triggered by this compound are not extensively covered in the available search results. The general safety profile of brinzolamide is attributed to the fact that neither it nor its active metabolites were found to displace known ligands from receptors or enzymes commonly associated with off-target effects in vitro. drugbank.comresearchgate.net

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Elucidation

Identification of Structural Determinants for Carbonic Anhydrase Inhibition Potency

The potency of O-Desmethyl Brinzolamide (B135381) as a carbonic anhydrase (CA) inhibitor is intrinsically linked to its molecular architecture, which allows for high-affinity binding to the enzyme's active site. The foundational element for its inhibitory activity is the unsubstituted sulfonamide group (-SO₂NH₂). This group coordinates directly with the zinc ion (Zn²⁺) located at the catalytic core of the carbonic anhydrase active site, a hallmark interaction for this class of inhibitors. nih.gov This primary binding event is crucial for blocking the enzyme's catalytic function.

Beyond this essential interaction, the thieno[3,2-e]thiazine-1,1-dioxide scaffold provides a rigid and conformationally advantageous framework. This bicyclic system orients the key interacting groups optimally within the active site. nih.gov The (4R)-ethylamino group and the N-substituted side chain play significant roles in establishing secondary interactions with amino acid residues lining the active site cavity. These interactions, which can include hydrogen bonds and van der Waals forces, are critical for enhancing binding affinity and can influence isoform selectivity. nih.govnih.gov For instance, the ethylamino group at the C4 position can interact with the catalytic proton shuttle, His64. nih.gov The nature of the substituent at the N2 position of the thiazine (B8601807) ring also modulates the inhibitor's properties. In O-Desmethyl Brinzolamide, this is a 3-hydroxypropyl group.

Evaluation of the O-Demethylation Modification on Enzyme Binding Affinity and Specificity

This compound is formed from its parent compound, Brinzolamide, through the metabolic process of O-demethylation, which removes a methyl group from the 3-methoxypropyl side chain to yield a 3-hydroxypropyl side chain. drugbank.comnih.gov This seemingly minor structural modification has a discernible impact on the molecule's interaction with carbonic anhydrase isoforms.

While Brinzolamide is a potent inhibitor of several CA isoenzymes, its metabolite, this compound, also demonstrates significant inhibitory activity. smolecule.com Research has shown that this compound inhibits human carbonic anhydrase II (hCA II) with a dissociation constant (Kd) of 0.136 nM and human carbonic annhydrase IV (hCA IV) with an IC50 of 165 nM. smolecule.com

Comparative data for Brinzolamide shows its high affinity for CA-II (IC50 of 3.2 nM and Ki of 0.13 nM). medsafe.govt.nzeuropa.eu The removal of the methyl group to form this compound results in a compound that retains very high affinity for CA II. The presence of the terminal hydroxyl group on the N-propyl side chain in this compound, as opposed to the methoxy (B1213986) group in Brinzolamide, can alter the hydrogen-bonding network within the active site, thereby influencing binding affinity and selectivity. The flexible nature of this side chain in both molecules allows it to make favorable interactions with residues in the active site. figshare.com

Table 1: Carbonic Anhydrase Inhibition Data

| Compound | Isozyme | Inhibition Constant |

|---|---|---|

| This compound | hCA II | Kd = 0.136 nM |

| This compound | hCA IV | IC50 = 165 nM |

| Brinzolamide | hCA II | IC50 = 3.2 nM |

This table is interactive. You can sort and filter the data.

Rational Design and Synthesis of Novel Chemical Probes Based on this compound Scaffold

The this compound scaffold, with its proven high affinity for carbonic anhydrases, serves as an excellent starting point for the rational design and synthesis of novel chemical probes. These probes are instrumental in studying target engagement, identifying off-target effects, and elucidating biological pathways. nih.gov

The design of such probes typically involves the introduction of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, and a photoreactive group for covalent labeling. nih.govlstmed.ac.uk The key challenge lies in modifying the scaffold without significantly diminishing its binding affinity for the target enzyme. The 3-hydroxypropyl side chain of this compound offers a convenient handle for chemical modification. This hydroxyl group can be derivatized to attach a linker connected to a reporter tag. frontiersin.org

For example, a synthetic strategy could involve the etherification or esterification of the terminal hydroxyl group to introduce a linker arm. This linker provides spatial separation between the inhibitor scaffold and the reporter tag, minimizing steric hindrance that could interfere with binding to the carbonic anhydrase active site. The choice of linker length and composition is critical and often optimized to maintain high affinity. frontiersin.org Furthermore, a photoreactive group, such as a diazirine or benzophenone, could be incorporated into the probe to enable covalent cross-linking to the target protein upon photoactivation, allowing for subsequent identification and analysis. nih.gov

Computational Chemistry Approaches for Predicting and Interpreting SAR/SMR Data

Computational chemistry provides powerful tools for predicting and interpreting the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) data of carbonic anhydrase inhibitors like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable in this regard. nih.govrsc.orgresearchgate.net

Molecular docking studies can be employed to predict the binding pose of this compound within the active site of various carbonic anhydrase isoforms. These simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme, providing a structural basis for its observed potency and selectivity. nih.govresearchgate.net For instance, docking can reveal how the 3-hydroxypropyl side chain of this compound forms a different network of hydrogen bonds compared to the 3-methoxypropyl side chain of Brinzolamide, thus explaining differences in their binding affinities. figshare.com

Molecular dynamics simulations can further refine the understanding of the binding process by simulating the dynamic behavior of the inhibitor-enzyme complex over time. These simulations can assess the stability of the binding pose predicted by docking and calculate the binding free energy, offering a more quantitative prediction of affinity. rsc.org Furthermore, computational approaches can be used to predict the metabolic fate of this compound. By modeling the interaction of the compound with metabolic enzymes, such as cytochrome P450s, it is possible to predict potential sites of further metabolism, such as oxidation of the N-propyl side chain to form an N-propionic acid analog. drugbank.comnih.gov

Influence of Stereochemistry on Biological Activity and Metabolic Fate

X-ray crystallography studies of related inhibitors have demonstrated that the stereochemistry at this position dictates the orientation of the substituent, which in turn affects its interaction with key residues in the active site, such as His64. nih.gov An incorrect stereoisomer would likely result in a significant loss of binding affinity due to steric clashes or the inability to form crucial hydrogen bonds. Therefore, the (4R)-configuration is considered essential for the high-potency carbonic anhydrase inhibition exhibited by both Brinzolamide and this compound.

The metabolic fate of the compound can also be influenced by its stereochemistry. The enzymes responsible for metabolism, such as the cytochrome P450 family, often exhibit stereoselectivity. drugbank.comnih.gov While the metabolism of different stereoisomers of this compound has not been explicitly detailed in the literature, it is plausible that the (4R)-isomer is metabolized differently from its (4S)-counterpart. This could manifest as different rates of metabolism or the formation of different metabolites. The metabolic pathway of Brinzolamide to this compound and other metabolites is mediated by enzymes that recognize the specific stereochemistry of the parent drug. drugbank.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Brinzolamide |

| N-Desethylbrinzolamide |

| N-Desmethoxypropylbrinzolamide |

| N-propionic acid analog of this compound |

| Dorzolamide (B1670892) |

| Acetazolamide |

| SLC-0111 |

Q & A

Q. How is O-Desmethyl Brinzolamide formed in vivo, and what analytical methods are recommended for its identification in pharmacokinetic studies?

this compound is a major metabolite of Brinzolamide, generated via N-dealkylation mediated by cytochrome P450 enzymes, primarily CYP3A4 . For identification, liquid chromatography-mass spectrometry (LC-MS) is widely used due to its sensitivity in detecting low plasma concentrations. Researchers should validate methods using spiked plasma samples and internal standards (e.g., deuterated analogs) to ensure precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of aerosols .

- Spill Management: Avoid dust generation; clean spills with damp cloths and dispose in sealed containers .

- First Aid: Immediate rinsing of affected skin/eyes with water for 15+ minutes, followed by medical consultation .

Q. What is the role of this compound in carbonic anhydrase inhibition, and how does it differ from its parent compound?

Unlike Brinzolamide, which binds preferentially to CA-II, this compound accumulates in red blood cells (RBCs) and primarily inhibits CA-I . This distinction impacts its pharmacokinetic profile, as CA-I binding prolongs RBC retention, reducing systemic exposure. Researchers should compare inhibition constants (Ki) using enzyme activity assays with purified CA isoforms .

Q. Which literature review strategies are effective for contextualizing this compound within glaucoma research?

- Database Searches: Use PubMed, Web of Science, and Scopus with keywords like "Brinzolamide metabolites," "CA-I inhibition," and "ocular pharmacokinetics" .

- Source Evaluation: Prioritize peer-reviewed journals and primary studies over reviews. Cross-reference citations in foundational papers (e.g., Brinzolamide clinical trials) .

- Gap Analysis: Identify understudied areas, such as long-term metabolite accumulation in ocular tissues .

Q. How can researchers design initial in vitro experiments to assess this compound’s stability under physiological conditions?

- Buffer Preparation: Simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline (PBS).

- Stability Assays: Incubate the metabolite in PBS or plasma, and quantify degradation via high-performance liquid chromatography (HPLC) at timed intervals .

- Controls: Include parent compound (Brinzolamide) and negative controls to validate method specificity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported binding affinities of this compound across studies?

Contradictions may arise from assay variability (e.g., fluorometric vs. esterase activity assays). To address this:

- Standardize Assay Conditions: Use recombinant human CA isoforms under identical buffer/pH conditions.

- Cross-Validate Methods: Compare results from stopped-flow CO2 hydration assays and thermal shift assays .

- Statistical Analysis: Apply Bland-Altman plots to assess inter-method agreement .

Q. How can researchers optimize in vitro synthesis of this compound for mechanistic studies?

- Enzyme Selection: Use CYP3A4-rich microsomal fractions (e.g., human liver microsomes) with NADPH cofactors.

- Reaction Monitoring: Employ LC-MS to track metabolite formation and adjust incubation times (typically 60–120 minutes) .

- Yield Improvement: Test chemical inhibitors of competing CYP isoforms (e.g., ketoconazole for CYP3A4 specificity) .

Q. What methodologies are recommended to study the metabolite’s impact on intraocular pressure (IOP) in animal models?

- Animal Models: Use normotensive or hypertonic rabbit/rat models.

- Dosing: Administer this compound via intravitreal injection or topical application, with Brinzolamide as a control.

- IOP Measurement: Utilize tonometry at 0, 2, 4, 6, and 8-hour post-dosing. Include sham-treated cohorts to account for procedural stress .

Q. How do researchers address the challenge of low plasma concentrations when quantifying this compound in systemic circulation?

- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with acetonitrile to enhance recovery.

- Sensitive Detection: Ultra-high-performance LC-MS (UHPLC-MS/MS) with multiple reaction monitoring (MRM) for low limits of quantification (LOQ < 1 ng/mL) .

- Matrix Effects: Validate methods using hemolyzed RBC samples to account for metabolite sequestration .

Q. What strategies ensure rigorous peer review of studies involving this compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.